(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone
Overview
Description
(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H11BrF3NO2 and a molecular weight of 338.12 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a morpholino group attached to a phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzoyl chloride with morpholine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The morpholino group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to the compound’s ability to form strong interactions with these targets, while the morpholino group enhances its solubility and bioavailability. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone can be compared with other similar compounds, such as:
(2-Bromo-5-(trifluoromethyl)phenyl)methanol: This compound lacks the morpholino group and has different chemical properties and applications.
(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid: This compound has a carboxylic acid group instead of the morpholino group, leading to different reactivity and uses.
(2-Bromo-5-(trifluoromethyl)phenyl)amine: The presence of an amine group in this compound results in different biological activities and applications.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity, stability, and solubility, making it a versatile compound for various research applications.
Biological Activity
(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the bromine and trifluoromethyl groups, suggest significant interactions with biological targets, making it a candidate for further investigation in various therapeutic areas.
The compound's chemical structure can be summarized as follows:
- Chemical Formula : CHBrFN\O
- Molecular Weight : 320.11 g/mol
- CAS Number : 1501135-63-2
The presence of the trifluoromethyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily focusing on:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that the bromine atom plays a crucial role in enhancing this activity .
- Anticancer Potential : The compound has shown promise in inhibiting the growth of cancer cell lines. For instance, it was tested against human glioblastoma U251 cells and melanoma WM793 cells, demonstrating cytotoxic effects at certain concentrations . The mechanism of action appears to involve modulation of key signaling pathways associated with cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It interacts with specific enzymes involved in metabolic pathways, leading to altered enzymatic activity. This interaction often results in conformational changes that inhibit enzyme function.
- Cellular Signaling Modulation : The compound can bind to cell surface receptors, influencing downstream signaling cascades that regulate gene expression and cellular metabolism. This effect is crucial in both antimicrobial and anticancer activities .
- Gene Expression Regulation : By interacting with transcription factors and other regulatory proteins, the compound may alter gene expression patterns, contributing to its anticancer effects.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Dosage Effects
The effects of this compound vary significantly with dosage:
- Low Doses : Minimal effects observed; potential for therapeutic applications.
- High Doses : Significant alterations in cellular functions; potential for toxicity and adverse effects noted in animal models.
Transport and Distribution
The transport mechanisms of this compound across cellular membranes are critical for its efficacy. It is believed to utilize specific transporters for cellular uptake, which influences its distribution within tissues and subsequent biological activity.
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO2/c13-10-2-1-8(12(14,15)16)7-9(10)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSJBVYSQRRANJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.